molecular formula C9H11BrN2 B1401948 2-Bromo-3-(pyrrolidin-1-yl)pyridine CAS No. 1563531-38-3

2-Bromo-3-(pyrrolidin-1-yl)pyridine

Cat. No.: B1401948
CAS No.: 1563531-38-3
M. Wt: 227.1 g/mol
InChI Key: YSKABBMJIKLVNG-UHFFFAOYSA-N
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Description

2-Bromo-3-(pyrrolidin-1-yl)pyridine is an organic compound with the molecular formula C9H11BrN2 It is a pyridine derivative where a bromine atom is substituted at the second position and a pyrrolidine ring is attached at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(pyrrolidin-1-yl)pyridine typically involves the substitution reaction of 2-bromo-3-chloropyridine with pyrrolidine. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the pyrrolidine ring.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(pyrrolidin-1-yl)pyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Potassium carbonate, DMF, elevated temperatures.

    Oxidation: Hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Various substituted pyrrolidinyl pyridines.

    Oxidation: Pyridine N-oxides.

    Reduction: Piperidine derivatives.

Scientific Research Applications

2-Bromo-3-(pyrrolidin-1-yl)pyridine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Material Science: The compound is utilized in the development of organic electronic materials and conductive polymers.

    Biological Studies: It serves as a ligand in the study of receptor-ligand interactions and enzyme inhibition.

    Chemical Synthesis: The compound is employed in the synthesis of complex organic molecules and heterocyclic compounds.

Mechanism of Action

The mechanism of action of 2-Bromo-3-(pyrrolidin-1-yl)pyridine depends on its application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity towards molecular targets, while the bromine atom can participate in halogen bonding interactions, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridine
  • 2-Bromo-3-(morpholin-4-yl)pyridine
  • 2-Bromo-3-(piperidin-1-yl)pyridine

Uniqueness

2-Bromo-3-(pyrrolidin-1-yl)pyridine is unique due to the presence of the pyrrolidine ring, which imparts specific steric and electronic properties. This makes it distinct from other similar compounds, such as those with morpholine or piperidine rings, which may exhibit different reactivity and binding characteristics.

Properties

IUPAC Name

2-bromo-3-pyrrolidin-1-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2/c10-9-8(4-3-5-11-9)12-6-1-2-7-12/h3-5H,1-2,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSKABBMJIKLVNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(N=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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